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molecular formula C8H10N2 B125770 2-Ethenyl-3,5-dimethylpyrazine CAS No. 157615-33-3

2-Ethenyl-3,5-dimethylpyrazine

Cat. No. B125770
M. Wt: 134.18 g/mol
InChI Key: ZUOLEJGELMNGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238639B2

Procedure details

To a mixture of 2-chloro-3,5-dimethylpyrazine (2 g) and EtOH (20 mL) were added potassium vinyltrifluoroborate (2.067 g) and TEA (2.93 mL) at room temperature, and the mixture was stirred under nitrogen atmosphere. To the mixture was added PdCl2(dppf) (1.026 g), and the mixture was refluxed for 2 h.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.067 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
2.93 mL
Type
reactant
Reaction Step Two
Quantity
1.026 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[N:6][C:5]([CH3:9])=[CH:4][N:3]=1.[CH:10]([B-](F)(F)F)=[CH2:11].[K+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].CCO>[CH3:8][C:7]1[C:2]([CH:10]=[CH2:11])=[N:3][CH:4]=[C:5]([CH3:9])[N:6]=1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(N=C1C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.067 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
TEA
Quantity
2.93 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.026 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 h.
Duration
2 h

Outcomes

Product
Name
Type
Smiles
CC=1C(=NC=C(N1)C)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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